Acetic acid, sulfo-, 1-methyl ester
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Overview
Description
Methyl 2-sulfoacetate is an organic compound with the molecular formula C3H6O5S. It is a sulfonated ester, which means it contains a sulfonic acid group (-SO3H) attached to an ester group (-COOCH3). This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-sulfoacetate can be synthesized through the reaction of methyl chloroacetate with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows: [ \text{CH}_3\text{COOCH}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{SO}_3\text{Na} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of methyl 2-sulfoacetate involves the use of large-scale reactors where methyl chloroacetate and sodium sulfite are mixed under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-sulfoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and sulfonates.
Scientific Research Applications
Methyl 2-sulfoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-sulfoacetate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. Additionally, the ester group can undergo hydrolysis, releasing the sulfonic acid moiety, which can further interact with biological molecules.
Comparison with Similar Compounds
Sodium methyl 2-sulfolaurate: A sodium salt of 2-sulfolauric acid, used as a surfactant and cleansing agent.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A reagent used for trifluoromethylation and perfluoroalkylation reactions.
Uniqueness: Methyl 2-sulfoacetate is unique due to its specific combination of a sulfonic acid group and an ester group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical transformations makes it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-methoxy-2-oxoethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIZCTQNRHOAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480907 |
Source
|
Record name | Acetic acid, sulfo-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63409-57-4 |
Source
|
Record name | Acetic acid, sulfo-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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